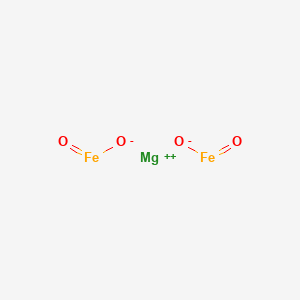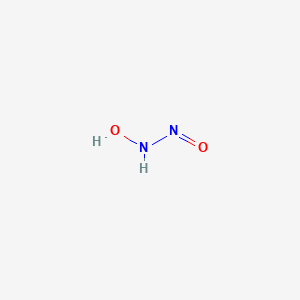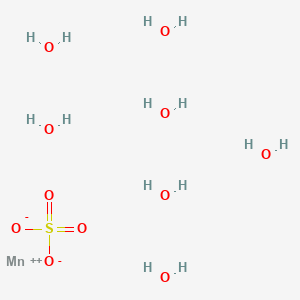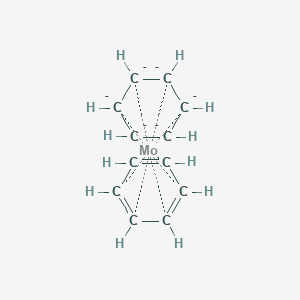
Iron magnesium oxide (Fe2MgO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron Magnesium Oxide (Fe2MgO4) is a complex oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a spinel-type oxide with a cubic crystal structure and a formula unit of Fe2MgO4. This compound is a member of the spinel family of oxides, which includes a wide range of materials with diverse properties. Fe2MgO4 has been the subject of extensive research in recent years, and several synthesis methods have been developed to produce this complex oxide.
Mecanismo De Acción
The mechanism of action of Iron magnesium oxide (Fe2MgO4) is not fully understood, but it is believed to involve the interaction of the oxide with the reactants or pollutants. In catalysis, Iron magnesium oxide (Fe2MgO4) is thought to provide a surface for the reactants to adsorb and react, leading to the formation of the desired products. In energy storage, Iron magnesium oxide (Fe2MgO4) is believed to undergo reversible lithium-ion intercalation and deintercalation, leading to the storage and release of energy. In environmental remediation, Iron magnesium oxide (Fe2MgO4) is thought to adsorb pollutants onto its surface, leading to their removal from the water or air.
Efectos Bioquímicos Y Fisiológicos
Iron magnesium oxide (Fe2MgO4) has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as a therapeutic agent. In one study, Iron magnesium oxide (Fe2MgO4) nanoparticles were shown to exhibit anti-inflammatory activity in vitro, suggesting that they may have potential as a treatment for inflammatory diseases. In another study, Iron magnesium oxide (Fe2MgO4) nanoparticles were shown to have low toxicity in vitro, suggesting that they may be safe for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iron magnesium oxide (Fe2MgO4) has several advantages for use in lab experiments, including its stability, ease of synthesis, and potential for use in a wide range of applications. However, there are also some limitations to its use, including its high cost, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for research on Iron magnesium oxide (Fe2MgO4), including the development of new synthesis methods, the investigation of its potential applications in biomedicine, and the exploration of its fundamental properties. One promising area of research is the use of Iron magnesium oxide (Fe2MgO4) in cancer therapy, as some studies have suggested that it may have potential as a therapeutic agent for the treatment of cancer. Another area of research is the investigation of the fundamental properties of Iron magnesium oxide (Fe2MgO4), such as its electronic and magnetic properties, which could lead to new applications in electronics and data storage.
Conclusion:
In conclusion, Iron magnesium oxide (Fe2MgO4) is a complex oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation, and has shown promise as a therapeutic agent in biomedicine. While there are still many unanswered questions about the fundamental properties and mechanisms of action of Iron magnesium oxide (Fe2MgO4), its potential for use in a wide range of applications makes it an exciting area of research for scientists and engineers alike.
Métodos De Síntesis
There are several methods to synthesize Iron magnesium oxide (Fe2MgO4), including solid-state reactions, co-precipitation, sol-gel methods, and hydrothermal synthesis. Solid-state reactions involve the mixing of precursor materials in a high-temperature furnace, resulting in the formation of Iron magnesium oxide (Fe2MgO4). Co-precipitation involves the precipitation of metal ions from a solution, followed by the formation of Iron magnesium oxide (Fe2MgO4) through a series of chemical reactions. Sol-gel methods involve the formation of a gel-like material, which is then dried and calcined to produce Iron magnesium oxide (Fe2MgO4). Hydrothermal synthesis involves the reaction of metal precursors in a high-pressure, high-temperature environment to produce Iron magnesium oxide (Fe2MgO4).
Aplicaciones Científicas De Investigación
Iron magnesium oxide (Fe2MgO4) has been extensively studied for its potential applications in various fields, including catalysis, energy storage, and environmental remediation. In catalysis, Iron magnesium oxide (Fe2MgO4) has been shown to exhibit excellent catalytic activity in several reactions, such as the oxidation of carbon monoxide and the reduction of nitric oxide. In energy storage, Iron magnesium oxide (Fe2MgO4) has been studied as a potential electrode material for lithium-ion batteries due to its high theoretical capacity and excellent cycling stability. In environmental remediation, Iron magnesium oxide (Fe2MgO4) has been investigated for its ability to remove pollutants from water and air.
Propiedades
Número CAS |
12068-86-9 |
|---|---|
Nombre del producto |
Iron magnesium oxide (Fe2MgO4) |
Fórmula molecular |
Fe2MgO4 |
Peso molecular |
199.99 g/mol |
Nombre IUPAC |
magnesium;oxido(oxo)iron |
InChI |
InChI=1S/2Fe.Mg.4O/q;;+2;;;2*-1 |
Clave InChI |
WJUZJQANVVSKHX-UHFFFAOYSA-N |
SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |
SMILES canónico |
[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)


![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)




